![molecular formula C25H18FNO3 B2495208 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632304-86-0](/img/structure/B2495208.png)
1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related dihydrochromeno[2,3-c]pyrrole-3,9-diones involves multicomponent processes that allow for the diversification of the core structure with various substituents. An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented, demonstrating the compatibility with a wide range of substituents and paving the way for the practical synthesis of compounds like the one under mild conditions (Vydzhak et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveals a planar chromophore system, often with aromatic substituents at key positions. These structures are characterized by their strong fluorescence and distinct optical properties due to the conjugated system and the presence of electron-donating and withdrawing groups. Detailed structural analyses are typically performed using X-ray crystallography, providing insights into the conformational preferences and intermolecular interactions of these compounds (Pandi et al., 2001).
Wissenschaftliche Forschungsanwendungen
Highly Luminescent Polymers
One significant application of derivatives related to the specified chemical structure involves the synthesis of highly luminescent polymers. These polymers, containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis utilizes palladium-catalyzed Suzuki coupling, highlighting their potential in creating materials with desired optical properties for electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
Another related application is found in photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole and phenylene units. These polymers are synthesized through palladium-catalyzed aryl-aryl coupling reactions, resulting in materials that exhibit strong photoluminescence. Their good solubility and processability into thin films suggest potential uses in electronic devices, further underscoring the versatility of pyrrolo[3,4-c]pyrrole derivatives in material science (Beyerlein & Tieke, 2000).
Anti-HIV-1 Activity
In the realm of medicinal chemistry, derivatives resembling the queried chemical structure have been explored for their anti-HIV-1 activities. Novel compounds based on the pyrrolo[3,4-c]pyrazole-4,6-dione scaffold demonstrate potent antiviral potencies against HIV-1, highlighting the potential of these chemical frameworks in drug discovery and development for infectious diseases (Liu et al., 2016).
Corrosion Inhibition
Pyrrolo[3,4-c]pyrrole derivatives have also been evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds exhibit significant inhibition efficiencies, potentially applicable in industrial processes requiring corrosion protection. The detailed electrochemical studies provide insights into the mechanism of action, suggesting that these compounds adsorb on the steel surface, protecting it from corrosive environments (Zarrouk et al., 2015).
Optical and Electronic Properties
Research into diketopyrrolopyrrole (DPP) derivatives, closely related to the compound , has led to the discovery of materials with significant optical and electronic properties. These include compounds with high fluorescence quantum yields and two-photon absorption cross-section values, suitable for applications in optoelectronics and fluorescence microscopy (Krzeszewski et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO3/c26-18-12-10-17(11-13-18)22-21-23(28)19-8-4-5-9-20(19)30-24(21)25(29)27(22)15-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXDZJCLMBQERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)
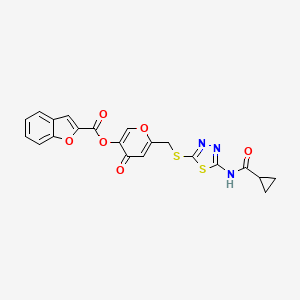
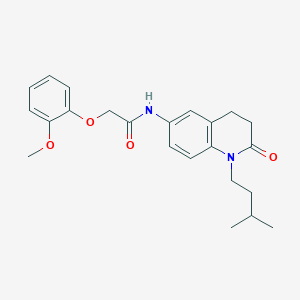
![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

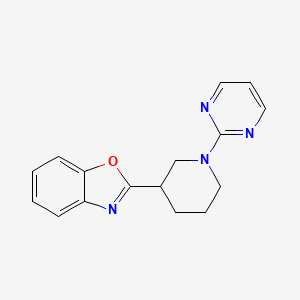

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
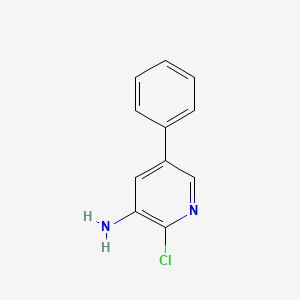
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)
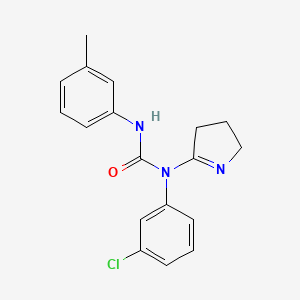
![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)